5-(2-Phenyl-1,3-thiazol-4-yl)-3-[3-(trifluoromethyl)phenyl]-1,2-oxazole

Medicinal chemistry Lead optimization Physicochemical profiling

5-(2-Phenyl-1,3-thiazol-4-yl)-3-[3-(trifluoromethyl)phenyl]-1,2-oxazole (CAS 400079-69-8) is a heterocyclic compound with molecular formula C19H11F3N2OS and molecular weight 372.37 g/mol, comprising a 1,3-thiazole ring linked at the 4-position to an isoxazole ring bearing a 3-(trifluoromethyl)phenyl substituent at the 3-position. The compound belongs to the thiazole-isoxazole conjugate class, a scaffold featured in patent families targeting lysophosphatidic acid (LPA) receptors, P2X3 purinergic receptors, and various kinase targets.

Molecular Formula C19H11F3N2OS
Molecular Weight 372.37
CAS No. 400079-69-8
Cat. No. B2727905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Phenyl-1,3-thiazol-4-yl)-3-[3-(trifluoromethyl)phenyl]-1,2-oxazole
CAS400079-69-8
Molecular FormulaC19H11F3N2OS
Molecular Weight372.37
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=CS2)C3=CC(=NO3)C4=CC(=CC=C4)C(F)(F)F
InChIInChI=1S/C19H11F3N2OS/c20-19(21,22)14-8-4-7-13(9-14)15-10-17(25-24-15)16-11-26-18(23-16)12-5-2-1-3-6-12/h1-11H
InChIKeyZOIPFQXASWAYPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

5-(2-Phenyl-1,3-thiazol-4-yl)-3-[3-(trifluoromethyl)phenyl]-1,2-oxazole (CAS 400079-69-8): Core Scaffold Identity and Procurement Context


5-(2-Phenyl-1,3-thiazol-4-yl)-3-[3-(trifluoromethyl)phenyl]-1,2-oxazole (CAS 400079-69-8) is a heterocyclic compound with molecular formula C19H11F3N2OS and molecular weight 372.37 g/mol, comprising a 1,3-thiazole ring linked at the 4-position to an isoxazole ring bearing a 3-(trifluoromethyl)phenyl substituent at the 3-position . The compound belongs to the thiazole-isoxazole conjugate class, a scaffold featured in patent families targeting lysophosphatidic acid (LPA) receptors, P2X3 purinergic receptors, and various kinase targets [1]. It is supplied for non-human research use only, typically at ≥90% purity, with recommended storage at −20°C under dry, light-protected, sealed conditions . Note: peer-reviewed primary literature reporting quantitative biological activity data for this specific compound is extremely scarce; the evidence below draws on close analog comparisons, predicted physicochemical properties, and class-level scaffold inferences to inform selection.

Why Generic Substitution of CAS 400079-69-8 Is Scientifically Unreliable Without Quantitative Benchmarks


Compounds within the thiazole-isoxazole class cannot be treated as freely interchangeable procurement items. The specific positioning of the trifluoromethyl group at the meta (3-) position of the phenyl ring attached to the isoxazole, versus para (4-) substitution, alters electronic distribution and lipophilicity in ways documented across multiple azole pharmacophore series [1]. The 2-phenyl group on the thiazole ring—when modified to a 4-chlorophenyl or replaced by a methyl group—changes molecular volume, hydrogen-bond acceptor capacity, and metabolic profile, with in vitro IC50 shifts exceeding 10-fold observed in analog series [2]. Furthermore, the connectivity of the thiazole-isoxazole linkage (thiazol-4-yl to isoxazole C5 versus thiazol-5-yl to isoxazole C4) determines the spatial orientation of the two aromatic systems, a factor shown to be critical for target complementarity in LPA receptor antagonist series [3]. Without head-to-head data against specific comparators, substitution risks selecting a compound with a fundamentally different selectivity, potency, or physicochemical trajectory.

Quantitative Comparator Evidence for 5-(2-Phenyl-1,3-thiazol-4-yl)-3-[3-(trifluoromethyl)phenyl]-1,2-oxazole (CAS 400079-69-8): Selection-Relevant Differentiation


Phenyl vs. 4-Chlorophenyl at Thiazole 2-Position: Molecular Weight and cLogP Differentiation

The closest known analog is 5-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-3-[3-(trifluoromethyl)phenyl]-1,2-oxazole (CAS 400079-70-1) . The target compound (CAS 400079-69-8) carries an unsubstituted phenyl at the thiazole 2-position (MW 372.37 g/mol), while the 4-chlorophenyl analog has MW 406.81 g/mol . The chlorine substitution adds +34.44 Da to molecular weight and introduces an additional halogen-bond donor site, which can alter target binding geometry in halogen-bonding pockets [1]. Predicted cLogP values (ACD/Labs algorithm) differ by approximately 0.5–0.7 log units, with the unsubstituted phenyl analog being less lipophilic, a parameter directly relevant to membrane permeability and non-specific binding .

Medicinal chemistry Lead optimization Physicochemical profiling

Meta-CF3 vs. Para-CF3 Phenyl Substitution: Electronic Effect and Bioisosteric Preference

The target compound positions the trifluoromethyl group at the meta (3-) position of the phenyl ring attached to the isoxazole C3. Most patent-exemplified thiazole-oxazole and thiazole-isoxazole compounds with disclosed biological data place the CF3 group at the para (4-) position [1]. The meta-CF3 substitution produces a distinct electrostatic potential surface compared to para-CF3, with the Hammett σm value for CF3 (0.43) being higher than σp (0.54), indicating differing inductive vs. resonance contributions [2]. In the 5-lipoxygenase inhibitor series, para-CF3-phenyl oxazoles showed IC50 values of 0.08–1.2 µM across cell-based assays, but meta-substituted variants were not explored, suggesting the meta-CF3 phenyl is a structurally distinct and underexplored vector for target selectivity [3].

Structure-activity relationship Bioisosterism Electronic effects

Thiazol-4-yl vs. Thiazol-5-yl Connectivity to Isoxazole: Regioisomeric Impact on Molecular Shape

The target compound connects the thiazole ring at its 4-position to the isoxazole C5 (thiazol-4-yl → isoxazole). A commercially available regioisomer, 5-methyl-4-{2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}isoxazole (CAS 478245-63-5), reverses this connectivity (thiazol-5-yl → isoxazole C4) and replaces the 2-phenyl with a methyl group . This connectivity reversal produces a different spatial relationship between the two heterocycles, with the dihedral angle between the thiazole and isoxazole rings estimated to differ by 30–60° based on minimized conformer analysis [1]. In the LPA antagonist patent series (WO 2001/060819), compounds with thiazol-4-yl → isoxazole connectivity exhibited distinct SAR from thiazol-5-yl → isoxazole analogs, with certain substitution patterns active only in one connectivity class [2].

Regioisomerism Conformational analysis Target complementarity

Trifluoromethyl Contribution to Metabolic Stability: Class-Level Evidence from Oxazole/Thiazole Series

The CF3 group at the 3-position of the phenyl ring is a well-characterized metabolic blocking group. In the azole phenoxy hydroxyurea series, the trifluoromethyl-substituted oxazole 24 (para-CF3 phenyl oxazole) demonstrated an ED50 of approximately 1 mg/kg (ex vivo, 6 h pretreated rats) and 3.6 mg/kg (in vivo, 3 h pretreated rats) in the RPAR assay, outperforming halogen-substituted analogs lacking CF3 [1]. While specific metabolic stability data for the meta-CF3 phenyl isoxazole-thiazole scaffold are not published, the general principle that CF3 groups reduce oxidative metabolism at the substituted phenyl ring position is well established, and meta-substitution may offer a different CYP oxidation profile compared to para-substitution [2].

Metabolic stability Drug metabolism Fluorine chemistry

Purity Specification and Storage Stability Relative to Common Procurement Alternatives

The compound as supplied by verified vendors is specified at ≥90% purity (HPLC) with a storage condition of −20°C, dry, light-protected, and sealed . This compares to typical 95% purity claims for the 4-chlorophenyl analog (CAS 400079-70-1) and the 5-methyl regioisomer (CAS 478245-63-5) . The 2-year shelf life specified at −20°C is a practical procurement consideration not consistently documented for all close analogs. No specific degradation or stability challenge data are publicly available for this compound, but the general stability of diaryl-isoxazoles under recommended storage conditions is documented in the synthetic literature [1].

Analytical chemistry Compound management Procurement quality control

Application Scenarios Where CAS 400079-69-8 Offers Differential Value Over Closest Analogs


Fragment-Based or Scaffold-Hopping Library Design Requiring Meta-CF3 Phenyl Isoxazole Diversity

For medicinal chemistry programs exploring isoxazole-based scaffolds, the meta-CF3 substitution on the phenyl ring provides a distinct electronic vector compared to the more common para-CF3 analogs exemplified in PPAR, 5-LO, and kinase patent literature [1]. Inclusion of this compound in a diversity set allows exploration of target pockets that may preferentially interact with the meta-CF3 electrostatic potential surface, as quantified by Hammett σm = 0.43 [2]. This is particularly relevant when para-substituted screening hits have shown metabolic or selectivity liabilities.

LPA Receptor Antagonist Lead Optimization with Defined Thiazol-4-yl–Isoxazole Connectivity

The thiazol-4-yl → isoxazole C5 connectivity is explicitly within the generic Markush structure of WO 2001/060819 (EP 1258484 B1), which claims LPA receptor antagonists for cell proliferative and inflammatory diseases [3]. The 2-phenylthiazole substituent at the thiazole 2-position provides a baseline aromatic group amenable to further functionalization, while the meta-CF3 phenyl isoxazole offers a differentiated SAR starting point compared to the predominantly para-substituted examples in the patent. Procurement of this specific regioisomer is essential for SAR studies, as the thiazol-5-yl → isoxazole regioisomer (CAS 478245-63-5) presents a fundamentally different pharmacophore geometry.

Physicochemical Property Benchmarking for CNS or Low Lipophilicity Compound Series

With a predicted cLogP approximately 0.6 units lower than its 4-chlorophenyl analog (CAS 400079-70-1) and a molecular weight of 372.37 g/mol [4], this compound occupies a more favorable region of CNS MPO (Multiparameter Optimization) and Lipinski rule-of-five chemical space. This makes it a preferred procurement choice for central nervous system target screening or for programs where minimizing lipophilicity-driven promiscuity is a priority. Its lower molecular weight also facilitates downstream synthetic modification without exceeding typical lead-like property thresholds.

Building Block for Conjugated or Fused Heterocyclic System Synthesis

The compound serves as a synthetic building block for the exploration of new chemical reactions and the construction of more complex molecular architectures [5]. The presence of both the thiazole C4 and isoxazole C5 aromatic positions, combined with the unsubstituted 2-phenyl group, provides accessible sites for further functionalization via cross-coupling, electrophilic substitution, or cycloaddition chemistry. This differentiates it from analogs with blocking substituents (e.g., 4-chloro) at these positions.

Quote Request

Request a Quote for 5-(2-Phenyl-1,3-thiazol-4-yl)-3-[3-(trifluoromethyl)phenyl]-1,2-oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.